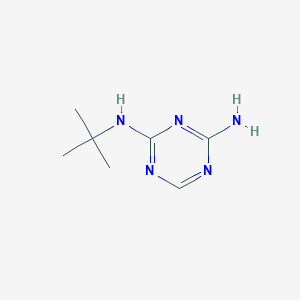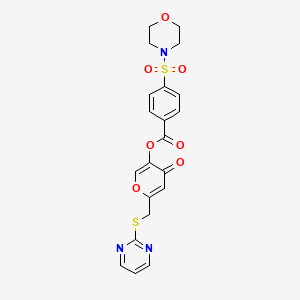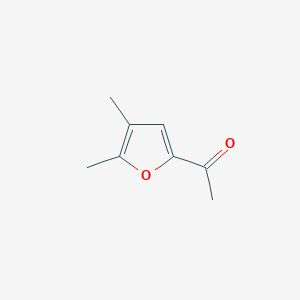
5-Acetyl-2,3-dimethylfuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-2,3-dimethylfuran is a member of the class of furans that is furan substituted by methyl, acetyl and methyl groups at positions 2, 3 and 5, respectively . It is a liquid with a powerful, slightly roasted, nut-like aroma .
Synthesis Analysis
The synthesis of 2,5-Dimethylfuran (DMF) from carbohydrates has been of great interest due to the availability, reliability, and abundance of carbohydrate sources . The catalytic transformation of waste carbohydrates into furan-based biofuels, specifically 2,5-dimethylfuran (DMF), is an attractive solution to energy and environmental issues .
Molecular Structure Analysis
This compound is a furan substituted by methyl, acetyl and methyl groups at positions 2, 3 and 5, respectively .
Chemical Reactions Analysis
The chemical reactions of this compound involve the transformation of waste carbohydrates into furan-based biofuels, specifically 2,5-dimethylfuran (DMF) . Furan, which is carcinogenic, is known to undergo epoxidation and ring opening to form a reactive 2-ene-1,4-dicarbonyl intermediate .
科学的研究の応用
Biofuel and Polymer Intermediate
5-Acetyl-2,3-dimethylfuran is associated with significant interest in the context of biofuel and biopolymer production. Research has demonstrated pathways to convert biomass-derived chemicals into 2,5-dimethylfuran (DMF), a compound closely related to this compound, highlighting its potential as a renewable energy source and a precursor for terephthalate polymers. These developments underscore the compound's utility in creating sustainable materials and fuels from biomass, offering an eco-friendly alternative to petroleum-based products (Dutta & Mascal, 2014).
Photophysical Properties and Applications
The study of 1-(2,5-dimethylfuran-3-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (DFTP), synthesized from 3-acetyl-2,5-dimethyfuran, highlights its interesting photophysical properties. The compound exhibits significant shifts in its emission spectrum with changes in solvent polarity, indicating potential applications in fluorescence-based sensors and probes. Such characteristics suggest utility in chemical sensing, particularly in environments where solvent polarity is a relevant factor (Khan & Asiri, 2016).
Thermochemical Properties
Thermochemical investigations of 3-acetyl-2,5-dimethylfuran provide essential data on its enthalpies of formation and phase transition energies. Such studies are crucial for understanding the compound's stability and reactivity, laying the groundwork for its application in various chemical synthesis processes and material sciences (Silva & Amaral, 2011).
Chemical Synthesis and Medicinal Chemistry
This compound has been utilized as a precursor in the synthesis of chalcones, compounds known for their antimicrobial and anti-inflammatory activities. This application demonstrates the compound's relevance in medicinal chemistry, offering a pathway to develop new therapeutic agents (Sridhar, Dinda, & Prasad, 2011).
Fluorescent Chemosensors
A derivative of this compound, specifically a dimethylfuran tethered 2-aminopyridine-3-carbonitrile, has shown promise as a dual responsive fluorescent chemosensor for Fe3+ ions and picric acid. This application indicates the potential for developing sensitive and selective sensors for environmental monitoring and safety applications (Shylaja et al., 2020).
作用機序
Target of Action
5-Acetyl-2,3-dimethylfuran is a chemical compound that primarily targets the olfactory receptors as a flavoring agent . It is used to improve the taste or odor of food .
Mode of Action
The mode of action of this compound involves interaction with olfactory receptors. When inhaled or ingested, it binds to these receptors, triggering a signal transduction pathway that results in the perception of a specific taste or smell .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in sensory perception. The compound’s interaction with olfactory receptors can influence the signaling pathways associated with taste and smell .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of sensory experiences. By interacting with olfactory receptors, it can enhance the perception of certain tastes or smells .
特性
IUPAC Name |
1-(4,5-dimethylfuran-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-4-8(6(2)9)10-7(5)3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGQDZWQYUQIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2556829.png)

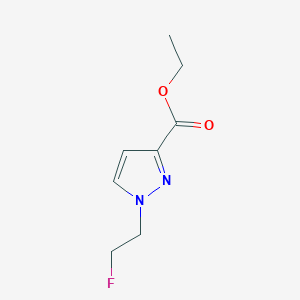
![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556833.png)
![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2556834.png)


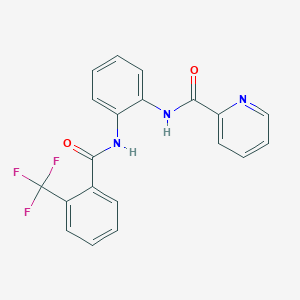
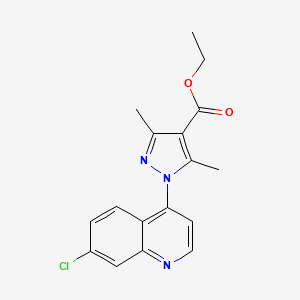
![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2556843.png)
